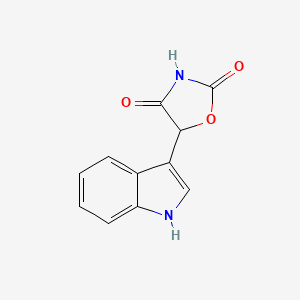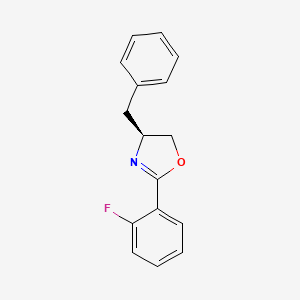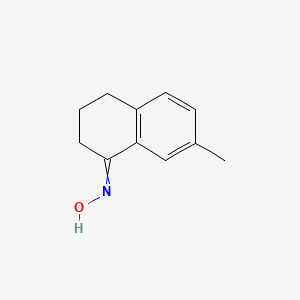
N,N-dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine is an organic compound with the molecular formula C20H19BrN2. This compound is characterized by a pyridine ring substituted with bromine, two methyl groups, and a dibenzylamine moiety. It is a derivative of pyridine, a basic heterocyclic organic compound, and is used in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine typically involves the bromination of 2,6-dimethylpyridine followed by the introduction of the dibenzylamine group. One common method involves the following steps:
Bromination: 2,6-dimethylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2,6-dimethylpyridine.
Amination: The brominated product is then reacted with dibenzylamine in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N,N-Dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, e.g., N,N-dibenzyl-3-methoxy-2,6-dimethylpyridin-4-amine.
Oxidation: Products include N,N-dibenzyl-3-bromo-2,6-dimethylpyridine N-oxide.
Reduction: Products include this compound derivatives with reduced functional groups.
科学的研究の応用
N,N-Dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The bromine and dibenzylamine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
N,N-Dibenzyl-3-bromoaniline: Similar structure but lacks the pyridine ring.
3-Bromo-2,6-dimethylpyridine: Lacks the dibenzylamine group.
N,N-Dimethylpyridin-4-amine: Lacks the bromine and dibenzyl groups.
Uniqueness
N,N-Dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine is unique due to the combination of its bromine, dibenzylamine, and pyridine moieties. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in its simpler analogs.
特性
分子式 |
C21H21BrN2 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC名 |
N,N-dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine |
InChI |
InChI=1S/C21H21BrN2/c1-16-13-20(21(22)17(2)23-16)24(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-13H,14-15H2,1-2H3 |
InChIキー |
NTBOTVQSVYDCLL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)C)Br)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


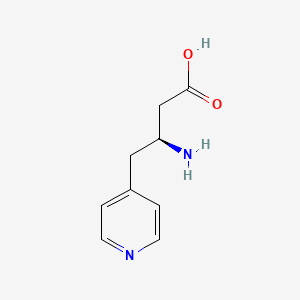
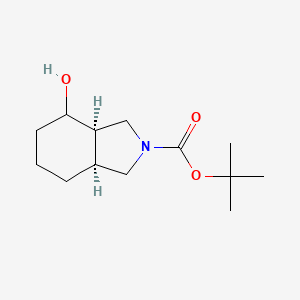
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-](/img/structure/B14039208.png)


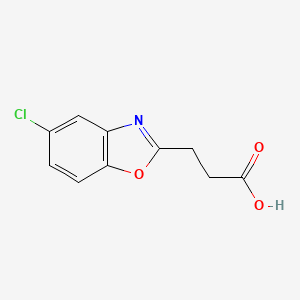

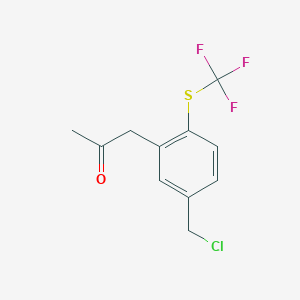

![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14039240.png)
